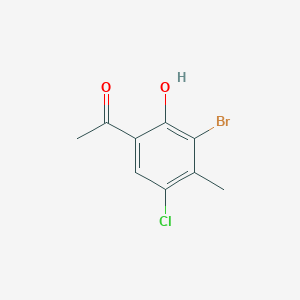
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone
描述
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, hydroxyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-methylacetophenone, the compound can be brominated using bromine in the presence of a Lewis acid catalyst like FeBr3. Subsequently, chlorination can be performed using chlorine gas in the presence of a catalyst such as AlCl3. The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-: Similar structure but lacks the bromine and methyl groups.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Similar structure but the bromine and chlorine positions are different.
Ethanone, 1-(4-methylphenyl)-: Lacks the bromine, chlorine, and hydroxyl groups.
Uniqueness
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
属性
CAS 编号 |
571903-67-8 |
|---|---|
分子式 |
C9H8BrClO2 |
分子量 |
263.51 g/mol |
IUPAC 名称 |
1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-4-7(11)3-6(5(2)12)9(13)8(4)10/h3,13H,1-2H3 |
InChI 键 |
HJJFLUHQISZXJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1Br)O)C(=O)C)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













